molecular formula C9H10N2OS B8459277 5-Amino-1,2-benzisothiazole-3-ethanol

5-Amino-1,2-benzisothiazole-3-ethanol

Cat. No.: B8459277
M. Wt: 194.26 g/mol
InChI Key: DTOVNWSGBIPQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,2-benzisothiazole-3-ethanol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(5-amino-1,2-benzothiazol-3-yl)ethanol

InChI

InChI=1S/C9H10N2OS/c10-6-1-2-9-7(5-6)8(3-4-12)11-13-9/h1-2,5,12H,3-4,10H2

InChI Key

DTOVNWSGBIPQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-amino-1,2-benzisothiazole-3-acetate (3.14 g, 0.0133 mol) in tetrahydrofuran is cooled to -8° C., treated dropwise with a 2 M solution of lithium borohydride in tetrahydrofuran (5.00 mL, 0.0100 mol), stirred at room temperature for 3.5 hours, cooled to -5° C., treated with additional lithium borohydride solution (4.20 mL, 0.0084 mol), stirred at room temperature overnight, cooled to 0° C., quenched sequentially with water (5.00 mL) and 10% hydrochloric acid (10.0 mL), stirred at room temperature for one hour, neutralized with saturated sodium hydrogen carbonate solution (10.0 mL), and concentrated in vacuo to obtain a residue. The residue is diluted with a 5% methanol in methylene chloride solution. The resultant mixture is diluted with water, brine and methylene chloride. The phases are separated and the organic phase is concentrated in vacuo to obtain an orange gum. The gum is crystallized from methanol to give the title product as a tan solid which is identified by NMR spectral analysis.
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